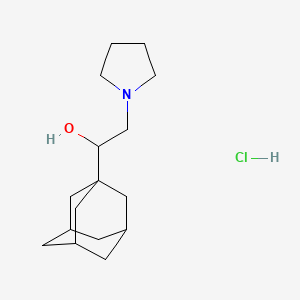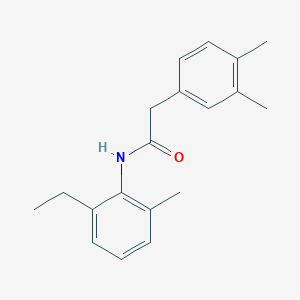![molecular formula C17H18O4 B5232966 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as Dicoumarol, is a natural compound that belongs to the coumarin family. It was first isolated from spoiled sweet clover hay in the 1940s and has since been used in various scientific research studies. Dicoumarol has been proven to have numerous biochemical and physiological effects, making it a valuable compound in the field of scientific research.
作用機序
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one works by inhibiting the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This leads to a decrease in the production of clotting factors, resulting in an anticoagulant effect. Additionally, dicoumarol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has numerous biochemical and physiological effects. It has been shown to have anticoagulant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have antioxidant and neuroprotective effects, making it a valuable compound in the field of scientific research.
実験室実験の利点と制限
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a well-studied compound, with a known mechanism of action and numerous biochemical and physiological effects. Additionally, it is readily available and relatively inexpensive. However, there are also limitations to the use of dicoumarol in lab experiments. It has a narrow therapeutic window, which can make dosing difficult. Additionally, it has been shown to have potential side effects, such as bleeding and liver toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of dicoumarol. One potential area of research is the development of new anticoagulant drugs based on the structure of dicoumarol. Additionally, further research is needed to fully understand the anti-cancer properties of dicoumarol and its potential use in cancer treatment. Finally, there is a need for more research into the potential side effects of dicoumarol and how they can be mitigated in lab experiments.
合成法
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be synthesized through several methods, including the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 4-hydroxycoumarin with cyclohexanone in the presence of a base. The synthesis of dicoumarol is a complex process that requires careful attention to detail and precise conditions.
科学的研究の応用
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been extensively studied for its anticoagulant properties. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This makes it a valuable tool in the treatment and prevention of thrombosis and embolism. Additionally, dicoumarol has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
特性
IUPAC Name |
3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-11(2)17(19)21-16-9-12(7-8-13(10)16)20-15-6-4-3-5-14(15)18/h7-9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSTSUTKCQMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)
![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)